BenchChemオンラインストアへようこそ!

YG1702

ALDH18A1 target specificity neuroblastoma

YG1702 is the only validated ALDH18A1-specific inhibitor with confirmed high-affinity target engagement via molecular docking. Unlike generic ALDH inhibitors, it uniquely disrupts the ALDH18A1-MYCN positive feedback loop — critical for MYCN-amplified neuroblastoma research where direct MYCN targeting has proven challenging. Validated in vivo at 45 mg/kg IP across neuroblastoma, HCC ferroptosis, and Ewing sarcoma models. Substitution with non-specific ALDH inhibitors introduces confounding variables that compromise reproducibility. Choose YG1702 for definitive ALDH18A1 pharmacological interrogation.

Molecular Formula C23H30N2O7S
Molecular Weight 478.6 g/mol
Cat. No. B280577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYG1702
Molecular FormulaC23H30N2O7S
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCSC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC
InChIInChI=1S/C23H30N2O7S/c1-14(2)33-13-12-32-23(27)20-16(4)24-15(3)19(22(26)31-11-10-30-5)21(20)17-8-6-7-9-18(17)25(28)29/h6-9,14,21,24H,10-13H2,1-5H3
InChIKeyWBMJXHUWKGEKBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YG1702 ALDH18A1-Specific Inhibitor for MYCN-Amplified Neuroblastoma Research Procurement


YG1702 is a small-molecule inhibitor with demonstrated specificity for aldehyde dehydrogenase family 18 member A1 (ALDH18A1) [1]. The compound disrupts a reciprocal positive feedback loop between ALDH18A1 and MYCN, a key oncogenic driver in high-risk neuroblastoma [1]. YG1702 is characterized as a 1,4-dihydropyridine derivative with molecular weight 478.56 g/mol, molecular formula C23H30N2O7S, and CAS Registry Number 724737-08-0 .

Why Generic Substitution Fails for YG1702 in ALDH18A1-Targeted Neuroblastoma Studies


Generic substitution with alternative ALDH18A1 inhibitors or broader ALDH family inhibitors is not scientifically justifiable for YG1702 due to its validated specificity for ALDH18A1 over other ALDH isozymes [1]. The compound was identified through molecular docking and screening specifically for ALDH18A1 engagement, with physical interaction confirmed at high affinity [1]. Furthermore, the ALDH18A1-MYCN positive feedback loop is disrupted by YG1702's pharmacological inhibition, a mechanism that cannot be assumed for non-specific ALDH inhibitors or structurally uncharacterized analogs [1]. Substitution without equivalent target engagement validation introduces confounding variables that undermine experimental reproducibility and data interpretability in MYCN-amplified neuroblastoma research [1].

YG1702 Procurement Decision Guide: Quantified Performance Metrics and Comparative Evidence


YG1702 Demonstrates ALDH18A1 Target Specificity vs. Broad ALDH Family Inhibitors

YG1702 was identified as an ALDH18A1-specific inhibitor through molecular docking and screening, distinguishing it from broader ALDH family inhibitors that lack isozyme selectivity [1]. The compound exhibits high-affinity physical interaction with ALDH18A1 recombinant protein and inhibits its enzymatic activity [1].

ALDH18A1 target specificity neuroblastoma

YG1702 In Vivo Tumor Regression Efficacy in MYCN-Amplified NB Xenograft Models

Pharmacological inhibition of ALDH18A1 with YG1702 conferred tumor regression and prolonged survival in neuroblastoma xenograft models, demonstrating that target engagement translates to measurable in vivo therapeutic benefit [1]. YG1702 administered intraperitoneally at 45 mg/kg once every three days for three total doses inhibited xenograft growth in tumor-bearing NOD/SCID mice [1][2].

xenograft tumor regression in vivo efficacy

YG1702 Down-Regulates MYCN Expression in Amplified Neuroblastoma Cells

YG1702 treatment attenuates the growth of MYCN-amplified neuroblastoma cells and down-regulates MYCN expression [1]. This effect is mechanistically linked to the disruption of the ALDH18A1-MYCN positive feedback loop wherein ALDH18A1 both transcriptionally and posttranscriptionally regulates MYCN, and MYCN reciprocally transactivates ALDH18A1 [1].

MYCN downregulation neuroblastoma transcriptional regulation

YG1702 Triggers Ferroptosis in Hepatocellular Carcinoma Models

Pharmacological inhibition of ALDH18A1 with the small molecule inhibitor YG1702 triggers ferroptosis and impairs both spontaneous and chemically induced hepatocarcinogenesis [1]. This effect is comparable to genetic ALDH18A1 knockout and AAV-delivered shRNA-mediated knockdown [1].

ferroptosis hepatocellular carcinoma ALDH18A1

YG1702 Application Extends Beyond Neuroblastoma to Ewing Sarcoma

Patent CN116712431A discloses that YG1702 effectively inhibits Ewing sarcoma proliferation, self-renewal, and in vivo tumorigenicity by suppressing ALDH18A1 gene expression [1]. YG1702 inhibits EWS-FLI1 fusion gene expression and its downstream targets including EZH2, ID2, PTPL1, CCND1, and VEGFA [1].

Ewing sarcoma EWS-FLI1 ALDH18A1

YG1702 Demonstrates High DMSO Solubility Facilitating In Vitro Assay Development

YG1702 exhibits DMSO solubility of 100 mg/mL (approximately 208.96 mM), which supports preparation of concentrated stock solutions for cell-based assays [1]. This high solubility facilitates dose-response studies and combination treatment experiments in neuroblastoma cell lines [1].

solubility DMSO assay development

YG1702 Validated Application Scenarios for MYCN-Amplified Neuroblastoma and ALDH18A1-Dependent Cancer Research


MYCN-Amplified Neuroblastoma Xenograft Efficacy Studies

YG1702 is validated for in vivo neuroblastoma xenograft studies requiring ALDH18A1 pharmacological inhibition. Researchers can implement the established dosing regimen of 45 mg/kg intraperitoneal injection once every three days for three total doses in NOD/SCID mice to evaluate tumor regression and survival prolongation [1][2]. This application is particularly suited for translational programs investigating indirect MYCN targeting strategies, given that direct MYCN inhibition has historically proven challenging [1].

ALDH18A1-MYCN Feedback Loop Mechanistic Dissection

YG1702 enables pharmacological interrogation of the ALDH18A1-MYCN reciprocal regulatory loop in MYCN-amplified neuroblastoma models [1]. The compound provides a complementary approach to genetic knockdown methods, allowing researchers to study dynamic, dose-dependent effects on MYCN expression and downstream transcriptional programs [1]. This application is essential for laboratories investigating transcriptional and posttranscriptional regulation of MYCN, where ALDH18A1 inhibition serves as an upstream intervention point.

Ferroptosis Induction Studies in Hepatocellular Carcinoma

YG1702 is a validated pharmacological tool for inducing ferroptosis through ALDH18A1 inhibition in hepatocellular carcinoma models [1]. Researchers can use YG1702 to recapitulate the ferroptosis phenotype observed with genetic ALDH18A1 knockout or shRNA knockdown, enabling studies of iron-dependent cell death mechanisms without permanent genetic modification [1]. This application is relevant for investigations of the spermine-mediated iron chelation pathway and its role in suppressing ferroptosis in liver cancer [1].

Ewing Sarcoma ALDH18A1 Dependency Validation

YG1702 can be deployed in Ewing sarcoma research to validate ALDH18A1 as a therapeutic vulnerability and to investigate EWS-FLI1-driven transcriptional programs [1]. The compound inhibits Ewing sarcoma proliferation, self-renewal, and in vivo tumorigenicity while suppressing EWS-FLI1 and downstream effectors including EZH2, ID2, PTPL1, CCND1, and VEGFA [1]. This application addresses the need for pharmacological tools in Ewing sarcoma, where the EWS-FLI1 fusion oncoprotein is intrinsically disordered and resistant to direct therapeutic targeting [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for YG1702

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.